molecular formula C42H74O15 B1237196 Roselipin 2A

Roselipin 2A

Cat. No.: B1237196
M. Wt: 819 g/mol
InChI Key: NCIXLNTUPVOTSJ-FQNZKPCJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roselipin 2A is a natural product found in Clonostachys rosea with data available.

Scientific Research Applications

1. Inhibitory Effects on Diacylglycerol Acyltransferase

Roselipin 2A, along with other roselipins, was identified as an inhibitor of diacylglycerol acyltransferase (DGAT) (Tabata et al., 1999), (Tomoda et al., 1999). DGAT is crucial in the biosynthesis of triglycerides, and the inhibition of this enzyme suggests potential applications of this compound in managing disorders related to lipid metabolism.

2. Essential Structure for Activity

Research has also delved into understanding the core structure of roselipins essential for their inhibitory activity against DGAT. It was found that the arabinitoyl fatty acid core of roselipins, including this compound, is vital for their biological activity (Tomoda et al., 2003).

3. Anthelmintic Properties

Roselipins, including this compound, have demonstrated positive anthelmintic activity. They were isolated based on this activity, indicating their potential therapeutic use in treating parasitic worm infections (Ayers et al., 2010).

4. Potential in Modulating Nuclear Receptors

While not directly related to this compound, research into the modulation of nuclear receptors by herbal medicines, including polyketide glycosides to which roselipins belong, suggests a broader potential application of such compounds in treating metabolic syndrome (Huang et al., 2005).

5. Role in Inhibiting Chemokine Receptor CXCR3

Roselipins, including this compound, have been identified as natural product antagonists of the chemokine receptor CXCR3. This finding is significant in the context of inflammatory diseases such as multiple sclerosis, atherosclerosis, and organ transplantation (Ondeyka et al., 2005).

Properties

Molecular Formula

C42H74O15

Molecular Weight

819 g/mol

IUPAC Name

[(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-13-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate

InChI

InChI=1S/C42H74O15/c1-12-21(2)13-22(3)14-27(8)40(57-42-39(52)38(51)37(50)33(56-42)20-54-30(11)44)28(9)16-25(6)34(47)23(4)15-24(5)35(48)26(7)17-29(10)41(53)55-19-32(46)36(49)31(45)18-43/h15-17,21-23,26-28,31-40,42-43,45-52H,12-14,18-20H2,1-11H3/b24-15+,25-16+,29-17+/t21?,22?,23?,26?,27?,28?,31-,32-,33+,34?,35?,36+,37+,38-,39-,40?,42-/m0/s1

InChI Key

NCIXLNTUPVOTSJ-FQNZKPCJSA-N

Isomeric SMILES

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@@H]([C@@H]([C@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O

SMILES

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O

Canonical SMILES

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O

Synonyms

oselipin 2A
roselipin 2B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.